3-(2-Aminoethyl)pyridine

Description

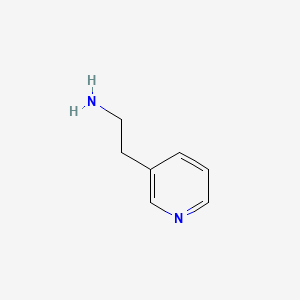

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHHNSMHYCLMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357538 | |

| Record name | 3-(2-Aminoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20173-24-4 | |

| Record name | 3-(2-Aminoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Aminoethyl)pyridine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethyl)pyridine, a heterocyclic amine, is a versatile building block in organic synthesis, playing a crucial role as an intermediate in the preparation of a wide array of functional molecules. Its unique structure, featuring a pyridine ring and a primary amino group connected by an ethyl bridge, imparts a distinct set of chemical properties that make it a valuable precursor in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and key applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Chemical Identity

This compound is characterized by a pyridine ring substituted at the 3-position with an aminoethyl group.[1] This arrangement of a basic aromatic heterocycle and a flexible aliphatic primary amine side chain is fundamental to its reactivity and utility.

The structural and identifying information for this compound is summarized below:

| Identifier | Value |

| IUPAC Name | 2-(Pyridin-3-yl)ethan-1-amine |

| Synonyms | 2-(3-Pyridyl)ethylamine, 3-Pyridineethanamine |

| CAS Number | 2741-66-4 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol [2] |

| InChI Key | NAHHNSMHYCLMON-UHFFFAOYSA-N[2] |

| SMILES | NCCc1cccnc1[2] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. It is typically a colorless to pale yellow liquid.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 119-120 °C at 19 mmHg | [3] |

| Solubility | Soluble in water and organic solvents.[1] | [1] |

| pKa (predicted) | 9.8 (most basic) | |

| Flash Point | 119-120 °C/19mm | [3] |

| Density | 1.04 g/mL | [3] |

| Refractive Index | 1.5518 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The two methylene groups of the ethyl chain would appear as triplets in the upfield region, likely between 2.5 and 3.5 ppm. The protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon signals for the pyridine ring would be expected in the aromatic region (120-150 ppm). The two methylene carbons of the ethyl chain would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: Around 3300-3400 cm⁻¹ (primary amine)

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): Around 1400-1600 cm⁻¹

-

N-H bending: Around 1600 cm⁻¹

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 122. The fragmentation pattern is dominated by the cleavage of the C-C bond between the two methylene groups of the ethyl chain, leading to a prominent base peak at m/z 93, corresponding to the pyridylmethyl cation.[4] Another significant fragment would likely be observed at m/z 30, resulting from the cleavage of the bond between the pyridine ring and the ethyl group.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring and the primary amino group.

Reactions of the Amino Group

The primary amino group is a nucleophilic center and readily undergoes reactions typical of primary amines. For instance, it can react with electrophiles such as acyl chlorides to form amides.[5] This reactivity is fundamental to its use in building more complex molecular scaffolds.

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. As such, it is generally less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, they typically proceed under harsh conditions and favor substitution at the 3- and 5-positions.[6][7] The nitrogen atom in the ring deactivates the 2-, 4-, and 6-positions towards electrophilic attack.

Coordination Chemistry

This compound can act as a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the amino nitrogen.[1][8] This ability to form stable chelate complexes makes it a valuable component in the synthesis of coordination compounds and metal-organic frameworks.

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common laboratory-scale and industrial approach involves the reduction of 3-cyanopyridine.

Experimental Protocol: Synthesis via Reduction of 3-Cyanopyridine

This protocol provides a general outline for the synthesis of this compound.

Materials:

-

3-Cyanopyridine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup with a suitable catalyst like Raney Nickel or Palladium on carbon)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄ reduction)

-

Apparatus for inert atmosphere reactions (if using LiAlH₄)

-

Apparatus for extraction and distillation

Procedure (Conceptual):

-

Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) if a highly reactive reducing agent like LiAlH₄ is used. 3-Cyanopyridine is dissolved in an appropriate anhydrous solvent.

-

Reduction: The reducing agent is added portion-wise to the solution of 3-cyanopyridine at a controlled temperature (often cooled in an ice bath initially). The reaction mixture is then stirred at room temperature or with gentle heating to ensure complete reduction of the nitrile group to a primary amine.

-

Workup: After the reaction is complete, the excess reducing agent is carefully quenched. This is followed by an aqueous workup to hydrolyze any intermediate complexes and to separate the product. The aqueous layer is typically extracted with an organic solvent to isolate the product.

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Disclaimer: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized based on the chosen reducing agent and scale of the reaction. Appropriate safety precautions must be taken when working with highly reactive reagents like LiAlH₄.

Applications in Drug Discovery and Development

The structural motifs present in this compound are found in a number of biologically active compounds. Its utility as a synthon allows for the introduction of the 3-pyridylethylamine fragment into larger molecules, which can impart desirable pharmacokinetic and pharmacodynamic properties.

Precursor to Betahistine

A notable application of a closely related isomer, 2-(2-aminoethyl)pyridine, is in the synthesis of Betahistine .[3][9][10] Betahistine is a histamine analogue used in the treatment of Ménière's disease. While the starting material for commercial Betahistine synthesis is typically 2-vinylpyridine, the structural relationship highlights the importance of aminoethylpyridines in pharmaceutical synthesis.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled and may cause respiratory irritation. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is sensitive to air and should be stored under an inert atmosphere.

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical and fine chemical industries. Its bifunctional nature, combining the properties of an aromatic heterocycle and a primary amine, provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in research and development. As the demand for novel therapeutics and functional materials continues to grow, the importance of key building blocks like this compound is set to increase.

References

- 1. journalijar.com [journalijar.com]

- 2. 3-(2-氨基乙基)吡啶 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Betahistine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. L16311.06 [thermofisher.com]

- 7. journals.iau.ir [journals.iau.ir]

- 8. CN111875537B - Betahistine synthesis method - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 20173-24-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 3-(2-Aminoethyl)pyridine from Pyridine Precursors

Introduction: The Strategic Importance of 3-(2-Aminoethyl)pyridine

This compound, also known as 2-(3-pyridyl)ethylamine, is a pivotal structural motif and a versatile building block in modern medicinal chemistry and drug development.[1][2] Its unique architecture, featuring a basic pyridine ring coupled to a flexible ethylamine side chain, makes it a key component in a variety of pharmacologically active agents, including histamine receptor antagonists, nicotinic acetylcholine receptor agonists, and various enzyme inhibitors. The synthesis of this compound with high purity and efficiency is a critical task for process chemists and researchers.

This guide provides an in-depth analysis of the most robust and field-proven synthetic routes to this compound, starting from the readily available and cost-effective precursor, 3-picoline (3-methylpyridine). We will dissect the strategic decisions behind each pathway, from the initial functionalization of the picoline methyl group to the final reduction, offering not just protocols, but the causal logic that underpins successful synthesis.

Overall Synthetic Strategy: A Convergent Approach

The most effective strategies for synthesizing this compound converge on the key intermediate, 3-pyridineacetonitrile . This intermediate provides a stable and direct precursor to the target molecule via the reduction of its nitrile functional group. Our focus will therefore be twofold: first, the efficient construction of 3-pyridineacetonitrile from 3-picoline, and second, the high-yield reduction of the nitrile to the desired primary amine.

Caption: High-level overview of the primary synthetic pathway.

Part 1: Synthesis of the Key Intermediate: 3-Pyridineacetonitrile

The primary challenge lies in adding a cyano-methyl group to the pyridine ring at the 3-position. Starting from 3-picoline, this requires the activation and displacement of the methyl group's protons. We will explore two primary industrial and laboratory-scale methods.

Route 1A: The Halogenation-Cyanation Pathway

This classic two-step approach relies on the free-radical halogenation of the benzylic-like methyl group of 3-picoline, followed by a nucleophilic substitution with a cyanide salt.

Expertise & Causality: The choice of a radical initiator for chlorination is critical. While UV light can be used, chemical initiators like AIBN or benzoyl peroxide offer more controlled and scalable reaction conditions. The subsequent cyanation step is a standard SN2 reaction. Dimethyl sulfoxide (DMSO) is an excellent solvent for this step as it effectively solvates the cation (e.g., Na⁺) of the cyanide salt, leaving a "naked," highly nucleophilic cyanide anion, which accelerates the reaction and improves yields.[3]

Experimental Protocol: Synthesis of 3-Pyridineacetonitrile via Chlorination-Cyanation

Step 1: Synthesis of 3-(Chloromethyl)pyridine

-

To a solution of 3-picoline (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene, add N-chlorosuccinimide (NCS) (1.1 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux (typically 75-85°C) and monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-(chloromethyl)pyridine is often used directly in the next step without further purification.

Step 2: Synthesis of 3-Pyridineacetonitrile

-

Dissolve sodium cyanide (NaCN) (1.2 eq) in DMSO in a flask equipped with a stirrer and thermometer.

-

Slowly add the crude 3-(chloromethyl)pyridine (1.0 eq) from the previous step to the NaCN solution, maintaining the temperature below 40°C using a water bath.

-

After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC/GC).

-

Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure 3-pyridineacetonitrile.

Caption: The two-step halogenation-cyanation route.

Route 1B: High-Temperature Gas-Phase Cyanation

For larger-scale industrial production, a direct gas-phase reaction offers a more atom-economical, albeit technologically demanding, alternative.

Expertise & Causality: This method leverages the high thermal energy to generate reactive radical species. Cyanogen chloride is used as the cyanide source.[4] The reaction is performed in a flow reactor at high temperatures, which necessitates specialized equipment. While the yield based on the limiting reagent (cyanogen chloride) is good, it requires handling a highly toxic gas and separation from unreacted starting material.

Experimental Protocol: Gas-Phase Synthesis of 3-Pyridineacetonitrile This protocol is illustrative of the process described in the literature and requires specialized industrial equipment.

-

A quartz tube flow reactor (e.g., 1 meter long, 20 mm diameter) is heated to approximately 680°C.

-

3-Methylpyridine and cyanogen chloride are preheated separately to ~550°C.

-

The preheated gases are fed into the reactor in a continuous, homogeneous flow, typically with a molar excess of 3-methylpyridine.

-

The gaseous reaction mixture exiting the reactor is immediately quenched by passing it through a gas washer containing an aqueous sodium hydroxide solution to neutralize acidic byproducts.

-

The resulting aqueous mixture is continuously extracted with an organic solvent like dichloromethane.

-

The organic phase is then subjected to distillation to recover the solvent, unreacted 3-methylpyridine, and the final product, 3-pyridineacetonitrile.[4]

| Parameter | Route 1A: Halogenation-Cyanation | Route 1B: Gas-Phase Cyanation |

| Scale | Laboratory / Pilot Plant | Industrial |

| Temperature | 75-85°C (Step 1), RT (Step 2) | 680°C |

| Key Reagents | NCS, NaCN, DMSO | Cyanogen Chloride |

| Advantages | Standard lab equipment, good control | High throughput, continuous process |

| Disadvantages | Multi-step, use of toxic cyanide salts | Specialized equipment, highly toxic gas |

| Typical Yield | 60-75% overall | ~75% (based on cyanogen chloride)[4] |

Part 2: Reduction of 3-Pyridineacetonitrile to this compound

With the key intermediate in hand, the final step is the reduction of the nitrile group. The choice of reducing agent is paramount and depends on factors such as scale, available equipment, safety protocols, and desired selectivity.

Method 2A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a clean, efficient, and widely used industrial method for nitrile reduction. Raney Nickel is a particularly effective catalyst for this transformation due to its high activity.[5][6]

Expertise & Causality: The hydrogenation of a nitrile proceeds via an intermediate imine. A critical side reaction is the condensation of this intermediate imine with the final primary amine product, leading to the formation of secondary amines and other oligomeric impurities. To suppress this, the reaction is often carried out in the presence of ammonia. Ammonia shifts the equilibrium away from secondary amine formation by competing for reaction with the imine intermediate. The use of an alcoholic solvent like ethanol or methanol is common as it readily dissolves the substrate and hydrogen.

Experimental Protocol: Hydrogenation using Raney Nickel

-

To a high-pressure hydrogenation vessel, add 3-pyridineacetonitrile (1.0 eq) and a suitable solvent such as ethanol saturated with ammonia.

-

Carefully add Raney Nickel catalyst (typically 5-10% by weight of the substrate) as a slurry in the solvent.[7] Safety Note: Dry Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or as a solvent slurry.[5]

-

Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can vary) and begin vigorous stirring.

-

Heat the reaction to a moderate temperature (e.g., 50-70°C). The reaction is exothermic and may require initial cooling.

-

Monitor the reaction by observing hydrogen uptake. Once uptake ceases, the reaction is complete.

-

Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Safety Note: The filter cake must be kept wet with solvent to prevent ignition upon contact with air.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude this compound can be purified by vacuum distillation.

Method 2B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

For laboratory-scale synthesis, Lithium Aluminum Hydride (LiAlH₄) is an exceptionally powerful and effective reagent for the reduction of nitriles to primary amines.[8][9]

Expertise & Causality: LAH is a source of nucleophilic hydride (H⁻). The mechanism involves the sequential addition of hydride ions to the carbon-nitrogen triple bond.[10] Unlike catalytic hydrogenation, LAH reductions are stoichiometric and do not require high pressure. However, LAH reacts violently with water and protic solvents, necessitating the use of anhydrous ethereal solvents (like diethyl ether or THF) and strict moisture control.[9][10] The workup procedure is critical for both safety and product isolation. A Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is a standard and reliable method to precipitate the aluminum salts as a granular, easily filterable solid.

Experimental Protocol: LAH Reduction

-

Set up a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon) equipped with a dropping funnel, condenser, and mechanical stirrer.

-

Suspend Lithium Aluminum Hydride (LAH) (approx. 1.0-1.5 eq) in anhydrous tetrahydrofuran (THF) in the flask and cool the suspension to 0°C in an ice bath.

-

Dissolve 3-pyridineacetonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the nitrile dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to a gentle reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back down to 0°C.

-

Crucial Workup (Fieser Method): Quench the reaction by the slow, careful, sequential dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LAH in grams used).

-

'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.

-

'3x' mL of water.

-

-

Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

-

Filter the mixture and wash the solid precipitate thoroughly with THF or ethyl acetate.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Caption: Comparison of the two primary nitrile reduction methodologies.

| Parameter | Method 2A: Catalytic Hydrogenation | Method 2B: Chemical Reduction (LAH) |

| Scale | Laboratory to Industrial | Laboratory |

| Reagents | H₂ gas, Raney Nickel | Lithium Aluminum Hydride (solid) |

| Conditions | Elevated H₂ pressure, moderate temp. | Atmospheric pressure, requires anhydrous conditions |

| Safety | Flammable H₂ gas, pyrophoric catalyst | Pyrophoric reagent, violent reaction with water |

| Workup | Filtration of catalyst | Careful, controlled quenching and filtration |

| Advantages | High atom economy, clean, scalable | No high-pressure equipment needed, very effective |

| Disadvantages | Requires specialized pressure equipment | Hazardous reagent, stoichiometric waste |

Conclusion

The synthesis of this compound is most reliably achieved via a two-stage process from 3-picoline. The initial formation of the key intermediate, 3-pyridineacetonitrile, can be accomplished using either a robust halogenation-cyanation sequence suitable for lab scale or a high-temperature gas-phase reaction for industrial production. For the final and critical nitrile reduction step, catalytic hydrogenation over Raney Nickel in the presence of ammonia stands as the preferred method for large-scale, clean, and efficient conversion. For laboratory-scale work where high-pressure equipment may not be available, reduction with lithium aluminum hydride offers an excellent, high-yield alternative, provided that stringent safety protocols for handling and quenching this reactive hydride are meticulously followed. The selection of the optimal route will ultimately be guided by the specific requirements of scale, available equipment, and safety infrastructure.

References

- 1. CAS 20173-24-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. prepchem.com [prepchem.com]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Biological Mechanism of Action of 3-(2-Aminoethyl)pyridine

Foreword: Unraveling the Therapeutic Potential of a Nicotinic Ligand

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the biological mechanism of action of 3-(2-Aminoethyl)pyridine. While direct, comprehensive studies on this specific molecule are nascent, a wealth of information on its structural analogs provides a strong foundation for understanding its likely pharmacological profile. This document synthesizes the existing knowledge on analogous compounds to postulate the mechanism of action for this compound, focusing on its role as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This guide is structured to provide not only a deep dive into the molecular interactions and downstream signaling cascades but also to equip you with the practical, field-proven experimental protocols necessary to further elucidate the precise activities of this compound.

Introduction to this compound: A Pyridine Analog with Neuromodulatory Promise

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 3-position with an aminoethyl group. Its structural similarity to endogenous neurotransmitters and other pharmacologically active compounds has positioned it as a molecule of interest in neuroscience and drug discovery. The primary hypothesis, supported by studies on its analogs, is that this compound acts as a ligand at neuronal nicotinic acetylcholine receptors (nAChRs).

The α4β2 nAChR subtype, the most abundant nicotinic receptor in the brain, is a crucial mediator of cholinergic signaling and is implicated in a wide array of physiological processes, including cognitive function, reward, and attention. Ligands that modulate the activity of α4β2 nAChRs are of significant therapeutic interest for a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

This guide will delve into the presumed mechanism of action of this compound, drawing parallels from its well-characterized analogs to provide a robust framework for future research and development.

Molecular Mechanism of Action: Targeting the α4β2 Nicotinic Acetylcholine Receptor

Based on extensive research on its analogs, this compound is proposed to be a selective ligand for the α4β2 nicotinic cholinergic receptor[1][2]. The interaction of such ligands with the α4β2 nAChR is a complex process involving specific binding events that trigger conformational changes in the receptor, leading to the opening of its intrinsic ion channel.

Binding Characteristics and Receptor Subtype Selectivity

Analogs of this compound have demonstrated high affinity for the α4β2 nAChR subtype. The binding orientation of these analogs within the receptor's ligand-binding domain is thought to differ from that of nicotine, suggesting a unique interaction that could be exploited for therapeutic advantage[1]. The precise binding affinity (Ki) of this compound for the α4β2 nAChR has not been definitively reported in publicly available literature. However, based on data from its analogs, it is anticipated to be in the nanomolar range.

Functional Activity: Agonist, Antagonist, or Modulator?

The functional consequence of this compound binding to the α4β2 nAChR remains to be fully elucidated. It could act as:

-

An Agonist: Mimicking the action of the endogenous neurotransmitter acetylcholine (ACh) to activate the receptor and open the ion channel.

-

A Partial Agonist: Binding to the receptor and eliciting a submaximal response compared to a full agonist like ACh.

-

An Antagonist: Binding to the receptor and blocking the action of ACh or other agonists, thereby inhibiting receptor activation.

-

An Allosteric Modulator: Binding to a site distinct from the ACh binding site to modulate the receptor's response to agonists.

Functional assays, such as two-electrode voltage clamp and calcium imaging, are essential to determine the precise functional activity, including the potency (EC50) and efficacy (Emax), of this compound.

Downstream Signaling Pathways: From Ion Flux to Cellular Response

Activation of α4β2 nAChRs by an agonist ligand initiates a cascade of intracellular events, primarily driven by the influx of cations, including Na+ and Ca2+. This initial signal is then transduced into longer-lasting cellular responses through the activation of various downstream signaling pathways.

Calcium-Mediated Signaling

The influx of calcium through the activated nAChR ion channel is a critical second messenger. This increase in intracellular calcium can trigger a multitude of cellular processes, including:

-

Neurotransmitter Release: In presynaptic terminals, the rise in calcium facilitates the fusion of synaptic vesicles with the plasma membrane, leading to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine itself.

-

Activation of Calcium-Dependent Enzymes: Calcium can activate various enzymes, including protein kinases and phosphatases, which in turn modulate the activity of other proteins.

Modulation of Key Signaling Cascades

Emerging evidence suggests that nAChR activation can also modulate key intracellular signaling pathways that are crucial for cell survival, proliferation, and plasticity. Two of the most well-characterized pathways are:

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Activation of this pathway can protect neurons from apoptosis and promote synaptic plasticity.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and learning and memory.

The engagement of these pathways by this compound would have significant implications for its potential therapeutic applications.

Below is a diagram illustrating the putative signaling pathway of this compound at the α4β2 nAChR.

Caption: Putative signaling pathway of this compound.

In Vivo Effects: Modulation of Neurotransmitter Systems

The activation of presynaptic α4β2 nAChRs by ligands like this compound is expected to modulate the release of various neurotransmitters in key brain regions. Of particular interest is the impact on the dopaminergic system, as α4β2 nAChRs are known to regulate dopamine release in areas like the striatum and prefrontal cortex.

In vivo microdialysis is a powerful technique to measure changes in extracellular neurotransmitter levels in awake, freely moving animals. This technique could be employed to determine the effect of systemic or local administration of this compound on the release of dopamine and other neurotransmitters.

Experimental Protocols: A Guide to Characterizing this compound

To rigorously define the mechanism of action of this compound, a series of well-established experimental protocols should be employed. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Characterization

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

Materials:

-

Cell membranes expressing human α4β2 nAChRs (e.g., from transfected HEK293 cells)

-

[³H]Cytisine or [³H]Epibatidine (Radioligand)

-

Unlabeled cytisine or nicotine (for non-specific binding determination)

-

This compound (test compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or unlabeled cytisine/nicotine (10 µM final concentration for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 0.01 nM to 10 µM).

-

50 µL of [³H]Cytisine (to a final concentration approximately equal to its Kd).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium in response to the application of this compound, thereby determining its functional activity (agonist or antagonist).

Materials:

-

HEK293 cells stably expressing human α4β2 nAChRs

-

Fluo-4 AM or similar calcium-sensitive dye

-

Recording Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

This compound (test compound)

-

Acetylcholine (ACh) or Nicotine (control agonist)

-

Mecamylamine (nAChR antagonist)

-

Fluorescence plate reader or microscope with imaging capabilities

Procedure:

-

Cell Plating: Plate the α4β2-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with Fluo-4 AM (e.g., 2-5 µM in recording buffer) for 30-60 minutes at 37°C.

-

Washing: Wash the cells 2-3 times with recording buffer to remove extracellular dye.

-

Assay:

-

Agonist Mode: Add different concentrations of this compound to the wells and measure the fluorescence intensity over time.

-

Antagonist Mode: Pre-incubate the cells with different concentrations of this compound for a few minutes, then add a fixed concentration of ACh (e.g., EC50) and measure the fluorescence response.

-

-

Data Analysis: Calculate the change in fluorescence (ΔF/F₀) to determine the intracellular calcium concentration. For agonist mode, generate a dose-response curve and calculate the EC50 and Emax. For antagonist mode, determine the IC50.

In Vivo Characterization

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on dopamine release in the striatum of a freely moving rat.

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula targeting the striatum using stereotaxic coordinates. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples every 10-20 minutes for at least 1-2 hours to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Sample Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of different doses of this compound.

Caption: Workflow for an in vivo microdialysis experiment.

Quantitative Data Summary (Hypothetical)

| Parameter | Receptor Subtype | Hypothetical Value | Assay |

| Binding Affinity (Ki) | α4β2 nAChR | 5 - 50 nM | Radioligand Binding |

| Potency (EC50) | α4β2 nAChR | 100 - 1000 nM | Calcium Imaging |

| Efficacy (Emax) | α4β2 nAChR | 40 - 80% (vs. ACh) | Calcium Imaging |

| Dopamine Release | Striatum | 150 - 250% of baseline | In Vivo Microdialysis |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting the α4β2 nicotinic acetylcholine receptor. While the current understanding of its mechanism of action is largely inferred from studies on its analogs, the framework presented in this guide provides a clear path forward for its comprehensive characterization.

Future research should focus on:

-

Definitive determination of the binding affinity, potency, and efficacy of this compound at the α4β2 nAChR and other relevant nAChR subtypes.

-

Elucidation of the specific downstream signaling pathways (PI3K/Akt, MAPK/ERK) activated by this compound.

-

In-depth in vivo studies to assess its effects on neurotransmitter systems and its potential therapeutic efficacy in animal models of neurological and psychiatric disorders.

By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

An In-Depth Technical Guide to the Biological Activity of 3-(2-Aminoethyl)pyridine and its Analogs

Foreword: The Enduring Relevance of the Cholinergic System in Drug Discovery

The cholinergic system, with its intricate network of nicotinic and muscarinic receptors, remains a cornerstone of neuropharmacology. Its modulation is central to the therapeutic management of a spectrum of disorders, from the cognitive decline in Alzheimer's disease to the debilitating effects of chronic pain. Within the vast chemical space of cholinergic ligands, simple scaffolds often provide the most profound insights. 3-(2-Aminoethyl)pyridine, a structurally unassuming molecule, serves as a valuable pharmacophore for exploring the nuances of nicotinic acetylcholine receptor (nAChR) interactions. This guide provides a technical deep-dive for researchers, scientists, and drug development professionals into the biological activities of this scaffold and its derivatives, synthesizing foundational knowledge with actionable experimental protocols and structure-activity relationship (SAR) insights.

The Core Scaffold: this compound

This compound, also known as 2-(3-pyridyl)ethylamine, is a heterocyclic organic compound featuring a pyridine ring substituted at the 3-position with an aminoethyl group.[1][2] Its chemical simplicity belies its significant biological potential, acting as a key building block in the synthesis of more complex molecules.[1]

Chemical Properties:

| Property | Value | Source(s) |

| CAS Number | 20173-24-4 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in water and organic solvents | [1][4] |

| Key Features | The basic amino group allows for salt formation and hydrogen bonding, while the pyridine ring can engage in π-π stacking interactions. | [1] |

Primary Biological Target: The α4β2 Nicotinic Acetylcholine Receptor

The primary biological activity of this compound and its analogs is centered on their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[5] This receptor subtype is the most abundant in the central nervous system and is a high-affinity binding site for nicotine.[6] Its involvement in cognitive processes, reward pathways, and pain modulation makes it a prime target for therapeutic intervention.[5]

Mechanism of Action at the Synapse

nAChRs are ligand-gated ion channels. Upon binding of an agonist like acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺.[7] This influx of positive ions leads to depolarization of the postsynaptic membrane, initiating a downstream signaling cascade. The influx of Ca²⁺ is particularly significant as it acts as a second messenger, activating various intracellular pathways, including protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK).[4]

Structure-Activity Relationship (SAR) of this compound Analogs

The exploration of analogs of this compound has provided valuable insights into the structural requirements for high-affinity binding to the α4β2 nAChR. A key study by Dukat et al. (2005) systematically investigated the impact of substitutions on both the amino group and the pyridine ring.[5]

Modifications of the Amino Group

The primary amino group is a critical feature for receptor interaction. Modifications at this position significantly impact binding affinity.

-

N-Methylation: Introduction of a single methyl group (N-methyl-3-(2-aminoethyl)pyridine) can be tolerated, but dimethylation leads to a substantial decrease in affinity.

-

N-Acylation: Acylation of the amino group, for instance with an acetyl or benzoyl group, generally reduces affinity, suggesting that a basic, protonatable nitrogen is preferred for optimal interaction.

Modifications of the Pyridine Ring

Substitutions on the pyridine ring have been shown to modulate both affinity and selectivity.

-

Halogenation: Introduction of halogens at various positions on the pyridine ring can lead to analogs with high affinity. For instance, halogenation at the 5- or 6-position has been explored in related pyridine scaffolds, with some analogs showing picomolar affinity.[8]

-

Alkylation and Other Substituents: The position and nature of the substituent are critical. Small alkyl or other functional groups can probe specific sub-pockets within the receptor binding site, leading to enhanced affinity and potentially altered functional activity (agonist vs. antagonist).

Summary of SAR for Selected Analogs at α4β2 nAChRs:

| Compound/Modification | Structure | Ki (nM) for [³H]Cytisine Binding | Reference |

| This compound (Parent) | Data not explicitly provided in the primary reference, but serves as the baseline for comparison. | [5] | |

| N-Methyl Analog | ~50-100 (Estimated Range) | [5] | |

| N,N-Dimethyl Analog | >1000 | [5] | |

| 5-Halogenated Analogs | 0.076 - 319 (for related scaffolds) | [9] |

Note: The structures are representational. Specific Ki values are highly dependent on the exact substitution and assay conditions.

The findings suggest that analogs of this compound may orient themselves within the α4β2 receptor binding pocket differently than nicotine and its derivatives.[5] This highlights the potential for this scaffold to serve as a template for developing ligands with novel pharmacological profiles.

Experimental Protocols for Biological Evaluation

A multi-tiered approach is essential to fully characterize the biological activity of this compound and its analogs. This involves in vitro assays to determine receptor affinity and functional activity, followed by in vivo models to assess therapeutic potential.

In Vitro Assay: Radioligand Binding for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10] A competitive binding assay using a radiolabeled ligand with known high affinity for the target, such as [³H]cytisine for the α4β2 nAChR, is commonly employed.[11][12]

Step-by-Step Protocol for [³H]Cytisine Competitive Binding Assay:

-

Membrane Preparation:

-

Dissect brain tissue (e.g., rat cortex, rich in α4β2 nAChRs) in ice-cold homogenization buffer.

-

Homogenize the tissue using a Polytron or similar device.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.[7]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, membrane preparation, and a fixed concentration of [³H]cytisine (typically at or near its Kd).

-

Non-specific Binding: Add binding buffer, membrane preparation, [³H]cytisine, and a high concentration of a non-radiolabeled competitor (e.g., nicotine or unlabeled cytisine) to saturate the receptors.

-

Competition: Add binding buffer, membrane preparation, [³H]cytisine, and varying concentrations of the test compound (e.g., a this compound analog).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

-

Termination and Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site or two-site binding model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Assay: Two-Electrode Voltage Clamp (TEVC) for Functional Activity

To determine whether a compound acts as an agonist, antagonist, or partial agonist, functional assays are necessary. The two-electrode voltage clamp (TEVC) technique, typically using Xenopus oocytes expressing the nAChR subtype of interest, is a robust method for this purpose.[13][14][15]

Step-by-Step Protocol for TEVC Recording:

-

Oocyte Preparation:

-

Harvest oocytes from a Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

-

Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.

-

-

Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes: one for measuring the membrane potential and one for injecting current.

-

Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).[16]

-

-

Agonist Mode:

-

Apply increasing concentrations of the test compound to the oocyte via the perfusion system.

-

Record the inward current generated at each concentration.

-

Plot the current response against the log concentration of the compound to generate a dose-response curve.

-

Fit the curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like acetylcholine). This will classify the compound as a full agonist, partial agonist, or inactive.[14]

-

-

Antagonist Mode:

-

Apply a fixed, sub-maximal concentration of a known agonist (e.g., acetylcholine) to elicit a baseline current.

-

Co-apply the agonist with increasing concentrations of the test compound.

-

Record the inhibition of the agonist-induced current.

-

Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ for antagonism.

-

In Vivo Model: Hot Plate Test for Analgesic Potential

Given the role of nAChRs in pain modulation, the hot plate test is a classic and effective in vivo model for assessing the potential analgesic effects of this compound analogs.[17][18] This test measures the response latency to a thermal stimulus and is sensitive to centrally acting analgesics.[19][20]

Step-by-Step Protocol for the Hot Plate Test in Mice:

-

Apparatus: Use a commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (typically 52-55°C) and a transparent cylinder to confine the animal to the heated surface.[21]

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Measurement:

-

Gently place a mouse on the hot plate and immediately start a timer.

-

Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.

-

Record the latency (in seconds) to the first clear pain response.

-

To prevent tissue damage, implement a cut-off time (e.g., 30-60 seconds), at which point the mouse is removed if no response has occurred.[21]

-

-

Drug Administration:

-

Administer the test compound (e.g., a this compound analog) or a vehicle control via the desired route (e.g., intraperitoneal or oral). A positive control, such as morphine, should also be included.

-

-

Post-Treatment Measurement:

-

At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test as described in step 3.

-

-

Data Analysis:

-

An increase in the response latency after drug administration compared to the baseline or vehicle control indicates an analgesic effect.

-

Data can be expressed as the raw latency or as a percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

-

Synthesis Strategies

The synthesis of this compound and its analogs typically involves standard organic chemistry transformations. The parent compound can be synthesized through various routes, often starting from 3-cyanopyridine or 3-picoline. N-substituted analogs can be readily prepared from the parent primary amine via reductive amination or acylation. Analogs with substitutions on the pyridine ring often require multi-step syntheses starting from appropriately substituted pyridine building blocks.[14]

Therapeutic Potential and Future Directions

The ability of this compound analogs to potently and selectively modulate α4β2 nAChRs positions them as promising candidates for a variety of CNS disorders.

-

Neurodegenerative Diseases: Given the role of the cholinergic system in memory and cognition, α4β2 nAChR agonists or positive allosteric modulators could have therapeutic potential in Alzheimer's disease and other dementias.[22]

-

Pain Management: The involvement of α4β2 nAChRs in central pain processing suggests that ligands for this receptor could be developed as novel, non-opioid analgesics.[23][24]

-

Nicotine Addiction: As analogs of a key nicotinic pharmacophore, these compounds could be explored as partial agonists for smoking cessation, similar to varenicline.

Future research should focus on a more comprehensive characterization of the existing analogs, including their activity at other nAChR subtypes to build a more complete selectivity profile. Investigating their pharmacokinetic properties (ADME) and testing the most promising compounds in relevant animal models of disease are critical next steps in translating their in vitro activity into therapeutic potential. The development of ligands with mixed agonist/antagonist properties or subtype-selective allosteric modulators based on this scaffold represents an exciting frontier in cholinergic drug discovery.

References

- 1. jneurosci.org [jneurosci.org]

- 2. This compound | 20173-24-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound AldrichCPR 20173-24-4 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound analogs as alpha4beta2 nicotinic cholinergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Summary of Data Reported - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 14. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 16. researchgate.net [researchgate.net]

- 17. Hot plate test - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. jcdr.net [jcdr.net]

- 20. Hot plate analgesiometer | PPTX [slideshare.net]

- 21. maze.conductscience.com [maze.conductscience.com]

- 22. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 3-(2-Aminoethyl)pyridine

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)pyridine

Introduction

This compound, also known as 2-(3-Pyridyl)ethylamine, is a heterocyclic organic compound featuring a pyridine ring substituted at the third position with an aminoethyl group.[1] Its unique structure, combining an aromatic nitrogen heterocycle with a primary aliphatic amine, makes it a versatile building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The dual basic centers—the pyridine nitrogen and the amino group—govern its physicochemical properties, particularly its solubility and stability, which are critical parameters for its application in drug discovery, process development, and formulation science.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable the effective use and handling of this compound.

Section 1: Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its behavior in various systems. The compound is typically a colorless to pale yellow or brown liquid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow/brown liquid | [1][3] |

| Density | ~1.04 g/mL | [2] |

| Boiling Point | 119-120 °C @ 19 mmHg | [2] |

| Refractive Index | ~1.54-1.55 @ 20°C | [2][3] |

| Predicted pKa | 9.29 ± 0.10 | [2] |

Section 2: Solubility Profile

The solubility of this compound is dictated by its ability to form hydrogen bonds via its amino group and pyridine nitrogen, and its capacity to undergo acid-base reactions.[1]

Qualitative Solubility

The compound exhibits varied solubility across different solvent classes. It is generally described as soluble in water and polar organic solvents, a versatility that is advantageous in various synthetic and formulation contexts.[1] However, some sources specify its water solubility as "slight," suggesting that high concentrations may not be readily achievable in neutral aqueous media.[2]

Table 2: Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale |

| Aqueous | Water | Soluble / Slightly Soluble | Capable of hydrogen bonding; solubility is highly pH-dependent.[1][2] |

| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen bonding with the solvent is favorable.[2] |

| Polar Aprotic | DMSO, DMF | Likely Soluble | Polarity is suitable for solvation. |

| Ethers | Diethyl Ether | Soluble | The molecule has sufficient lipophilic character.[2] |

| Non-Polar | Toluene, Hexane | Likely Sparingly Soluble | The polar groups limit solubility in highly non-polar media. |

pH-Dependent Aqueous Solubility

The most critical factor governing the aqueous solubility of this compound is pH. The molecule has two basic centers: the pyridine nitrogen (pKa of pyridine is ~5.2) and the primary amino group (aliphatic amine pKa is typically ~9-10).[4] The predicted pKa of 9.29 for this compound likely corresponds to the protonation of the more basic aminoethyl group.[2]

At a pH below the pKa of the pyridine ring, both nitrogen atoms will be protonated, forming a dicationic species. Between the two pKa values, the more basic amino group will be protonated, forming a monocationic species. At a pH above the pKa of the amino group, the molecule will be predominantly in its neutral, free-base form. The charged, protonated forms are significantly more polar and will exhibit substantially higher aqueous solubility than the neutral form due to strong ion-dipole interactions with water.

Caption: pH-Dependent Equilibria of this compound.

Section 3: Chemical Stability Profile

Understanding the chemical stability of this compound is crucial for preventing degradation during synthesis, purification, and storage, thereby ensuring product quality and safety.

Key Sensitivities

-

Oxidative Stability: The compound is designated as "Air Sensitive".[5] The primary amine and the pyridine ring are susceptible to oxidation. Exposure to air, especially in the presence of light or metal catalysts, can lead to the formation of colored impurities and degradation products.

-

Hygroscopicity: The material is hygroscopic, readily absorbing moisture from the atmosphere. This can affect its physical state, concentration, and reactivity.

-

Thermal Stability: While stable at room temperature, thermal decomposition can occur at elevated temperatures, leading to the release of hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

-

Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, strong acids (which will cause vigorous exothermic neutralization), acid anhydrides, and acid chlorides.[5][6]

Section 4: Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is mandatory. These protocols are designed to mitigate the risks identified in the stability profile.

Table 3: Summary of Stability and Storage Recommendations

| Parameter | Recommendation | Rationale | Source(s) |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidative degradation due to air sensitivity. | [5][7] |

| Container | Use a tightly closed, sealed container. | Prevents exposure to air and moisture. | [2][6] |

| Temperature | Store in a cool, dry, well-ventilated area. Recommended <15°C. | Minimizes degradation rates and vapor pressure. | [6] |

| Light Exposure | Keep in a dark place, away from direct sunlight. | Prevents potential photolytic degradation. | [2][6] |

| Segregation | Store segregated from incompatible chemicals (acids, oxidizers). | Avoids hazardous reactions and degradation. | [5][6] |

Section 5: Experimental Protocols

The following sections provide detailed, self-validating protocols for the quantitative assessment of solubility and stability.

Protocol 5.1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method for assessing the intrinsic solubility of a compound.

Objective: To determine the solubility of this compound in aqueous buffers of different pH values at a constant temperature.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., pH 3, 5, 7, 9, 11) with known ionic strength. Use buffers that do not interfere with the final analysis (e.g., phosphate, acetate).

-

Standard Curve Generation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions and measure their absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) or analyze by a calibrated HPLC-UV system to generate a standard curve of concentration vs. response.

-

Sample Preparation: In separate glass vials, add an excess amount of this compound to a known volume of each pH buffer. The excess solid/liquid phase should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved material settle. Carefully withdraw an aliquot from the clear supernatant.

-

Phase Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved compound. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered sample with the appropriate mobile phase or solvent to fall within the linear range of the standard curve. Analyze the sample using the previously calibrated analytical method (HPLC-UV or UV-Vis).

-

Calculation: Use the standard curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility at that specific pH.

Protocol 5.2: Assessment of Chemical Stability (Forced Degradation Study)

This protocol establishes a stability-indicating method by subjecting the compound to accelerated stress conditions.

Objective: To identify potential degradation pathways and develop an analytical method capable of separating degradants from the parent compound.

Caption: Experimental Workflow for a Forced Degradation Study.

Methodology:

-

Method Development (Pre-Study): Develop a robust HPLC method (e.g., reverse-phase with a C18 column) that can effectively resolve the this compound peak from solvent fronts and common impurities. A gradient elution is often preferred. A photodiode array (PDA) detector is ideal for monitoring peak purity.

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition:

-

Acid Hydrolysis: 0.1 M HCl

-

Base Hydrolysis: 0.1 M NaOH

-

Oxidation: 3% H₂O₂

-

Thermal: Water or other suitable solvent

-

Photolytic: Solution in a quartz cuvette

-

Control: Unstressed sample in the same solvent, kept at ambient temperature in the dark.

-

-

Stress Application:

-

Hydrolytic & Oxidative: Store samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Thermal: Store the thermal sample at a higher temperature (e.g., 80 °C) in the dark.

-

Photolytic: Expose the sample to light according to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.

-

Analyze all samples (stressed and control) by the developed HPLC-PDA method.

-

-

Data Evaluation:

-

Specificity: Compare the chromatograms. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.

-

Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples.

-

Mass Balance: Calculate the mass balance by summing the area of the parent peak and all degradant peaks and comparing it to the initial concentration. A good mass balance (typically 95-105%) indicates that all major degradants are being detected.

-

Conclusion

This compound is a compound of significant interest with physicochemical properties that are heavily influenced by its dual basic nature. Its solubility is highly dependent on pH, being significantly enhanced in acidic conditions where it forms soluble cationic salts. The compound is sensitive to air and moisture, necessitating careful handling and storage under inert, anhydrous conditions to prevent oxidative and other degradation pathways. The experimental protocols provided herein offer a robust framework for researchers to quantitatively evaluate these critical parameters, ensuring data integrity and facilitating the successful application of this compound in research and development.

References

An In-Depth Technical Guide to 3-(2-Aminoethyl)pyridine: From Discovery to Modern Applications

Abstract: 3-(2-Aminoethyl)pyridine, a heterocyclic amine, has emerged as a significant scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its key physicochemical properties, and its applications as a crucial building block for pharmacologically active compounds. We delve into the historical context of its emergence from early 20th-century research on sympathomimetic amines and trace the development of synthetic methodologies from classical reductions to modern, high-efficiency catalytic processes. Detailed protocols for its synthesis and characterization are provided, catering to researchers and drug development professionals.

The Genesis of a Versatile Scaffold: Discovery and Historical Context

The precise moment of discovery for this compound, also known as 2-(3-pyridyl)ethylamine, is not marked by a single seminal publication. Instead, its origins are rooted in the foundational era of medicinal chemistry in the early 20th century. The groundbreaking 1910 study by Barger and Dale on the relationship between chemical structure and sympathomimetic action laid the intellectual groundwork for the synthesis and evaluation of a vast array of amines, including heterocyclic variants, in a quest to mimic the physiological effects of adrenaline[1][2][3][4]. This period saw an explosion in the synthesis of amine derivatives to probe the requirements for biological activity.

While a definitive first synthesis is not clearly documented in readily available literature, the preparation of aminoalkylpyridines became a logical extension of this research. Early synthetic approaches likely involved multi-step sequences, with the reduction of a suitable precursor being the key final step.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly from early, often arduous, methods to more streamlined and efficient modern protocols.

Classical Synthetic Routes: The Nitrile Reduction Pathway

A historically significant and still relevant method for the preparation of this compound is the reduction of 3-pyridineacetonitrile (also known as 3-(cyanomethyl)pyridine). Early methods for this transformation would have included chemical reductions, such as the use of sodium in boiling alcohol (the Ladenburg reduction), which were effective but often required harsh conditions and could result in side reactions.

The causality behind this choice of precursor is clear: 3-pyridineacetonitrile provides the correct carbon skeleton, and the nitrile group is a readily reducible functionality that directly yields the desired primary amine.

Modern High-Efficiency Synthesis: Catalytic Hydrogenation

Contemporary synthesis overwhelmingly favors the catalytic hydrogenation of 3-pyridineacetonitrile due to its high efficiency, selectivity, and milder reaction conditions. This method aligns with the principles of green chemistry by often employing reusable catalysts and avoiding stoichiometric metal hydride reagents.

Commonly used catalysts include Raney nickel and palladium on carbon (Pd/C), which facilitate the addition of hydrogen across the nitrile's carbon-nitrogen triple bond. The reaction is typically carried out in a solvent such as ethanol or methanol under a pressurized atmosphere of hydrogen. The presence of ammonia is often used to suppress the formation of secondary amine byproducts.

Diagram: Evolution of Synthesis

Caption: Comparison of classical and modern synthetic routes.

Physicochemical and Pharmacokinetic Profile

Understanding the physicochemical properties of this compound is crucial for its application in drug design. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | --INVALID-LINK--[5] |

| Molecular Weight | 122.17 g/mol | --INVALID-LINK--[5] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[5] |

| Solubility | Soluble in water and organic solvents | --INVALID-LINK--[5] |

The presence of both a basic pyridine ring and a primary amino group gives the molecule two potential sites for protonation, influencing its behavior at physiological pH. The ethylamine side chain provides conformational flexibility, allowing it to adopt various spatial arrangements when interacting with biological targets.

Core Applications in Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of pharmaceutical agents. Its structural resemblance to endogenous signaling molecules, such as histamine and to some extent catecholamines, has made it a key component in the development of receptor agonists and antagonists.

Histamine and Nicotinic Receptor Ligand Development

The structural isomer, 2-(2-Aminoethyl)pyridine, is a known histamine H1 receptor agonist. This highlights the importance of the pyridylethylamine scaffold in interacting with histamine receptors. While the 3-substituted isomer does not share the same potent agonist activity, its framework is utilized in the design of antagonists and other modulators for various receptor systems, including nicotinic acetylcholine receptors (nAChRs). The pyridine ring can act as a bioisostere for other aromatic systems, and the ethylamine side chain provides a crucial interaction point with receptor binding pockets.

Diagram: General Pharmacophore Interaction

Caption: Interaction of the scaffold with a receptor.

Standardized Protocols for the Modern Laboratory

The following protocols provide detailed, self-validating methodologies for the synthesis, purification, and characterization of this compound.

Synthesis Protocol: Catalytic Hydrogenation of 3-Pyridineacetonitrile

Objective: To synthesize this compound via the catalytic hydrogenation of 3-pyridineacetonitrile.

Materials:

-

3-Pyridineacetonitrile

-

Raney Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Ammonia solution (e.g., 7N in methanol)

-

Hydrogen gas

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5-10% by weight of the nitrile) with anhydrous ethanol three times to remove water.

-

Reactor Setup: Add the washed Raney Nickel catalyst and anhydrous ethanol to the high-pressure reactor vessel.

-

Reactant Addition: Add the 3-pyridineacetonitrile and the ammonia solution to the reactor. The ammonia is crucial for minimizing the formation of secondary amine byproducts.

-

Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi, but consult specific literature for optimization). Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 50-70 °C).

-